molecular formula C23H17N3O2 B3036495 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 345261-20-3

3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B3036495
M. Wt: 367.4 g/mol
InChI Key: KHOMTMSVRMPSGP-UHFFFAOYSA-N
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Patent
US09180099B2

Procedure details

Compounds of the invention can be prepared according to the synthetic schemes described in WO 2006/086484, U.S. Pat. No. 7,713,969, and US 20100221251, each of which is incorporated by reference in its entirety for all purposes. Briefly, the preparation of (±)-cis-3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl) pyrrolidine-2,5-dione is prepared as a mixture beginning with the starting materials 1,2,3,4-tetrahydroquinoline and indole-3-acetamide. The 1,2,3,4-tetrahydroquinoline is converted into 5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl) oxoacetic acid methyl ester as described in Example 1, steps 1-5 of WO2006/086484, U.S. Pat. No. 7,713,969, and US 20100221251. The 5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl) oxoacetic acid methyl ester is reacted with indole-3-acetamide as described in Example 1, step 6 of WO2006/086484, U.S. Pat. No. 7,713,969, and US 20100221251, to yield 3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl) pyrrole-2,5-dione. The mixture of (±)-cis-3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl) pyrrolidine-2,5-dione is then prepared by catalytic hydrogenation as described in Example 2 using Procedure B of WO2006/086484, U.S. Pat. No. 7,713,969, and US 20100221251.
Name
(±)-cis-3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl) pyrrolidine-2,5-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C@H:13]2[C@@H:17]([C:18]3[C:26]4[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=4)[NH:20][CH:19]=3)[C:16](=[O:27])[NH:15][C:14]2=[O:28])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1.N1C2C(=CC=CC=2)CCC1.N1C2C(=CC=CC=2)C(CC(N)=O)=C1.COC(=O)C=O>>[C:1]1([C:13]2[C:14](=[O:28])[NH:15][C:16](=[O:27])[C:17]=2[C:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[NH:20][CH:19]=2)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][N:3]3[CH:2]=1

Inputs

Step One
Name
(±)-cis-3-(5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl)-4-(1H-indol-3-yl) pyrrolidine-2,5-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CN2CCCC3=CC=CC1=C23)[C@@H]2C(NC([C@@H]2C2=CNC3=CC=CC=C23)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=O)=O
Step Six
Name
5,6-dihydro-4H-pyrrolo [3,2,1-ij] quinolin-1-yl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compounds of the invention can be prepared
CUSTOM
Type
CUSTOM
Details
is prepared as a mixture

Outcomes

Product
Name
Type
product
Smiles
C1(=CN2CCCC3=CC=CC1=C23)C=2C(NC(C2C2=CNC3=CC=CC=C23)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.